N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide is a synthetic organic compound characterized by the presence of a morpholine ring, a phenylacetamide group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Morpholine Ring: Starting from 1,2-amino alcohols, the morpholine ring can be synthesized through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Phenylacetamide: The final step involves coupling the morpholine derivative with phenylacetamide under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chloro-phenyl)-1-(morpholine-4-carbonyl)-vinyl)-acetamide
- 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide
Uniqueness
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the chloro-substituted phenyl group enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-17-13-15(21-18(23)12-14-4-2-1-3-5-14)6-7-16(17)19(24)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOZTTXOXKGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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